molecular formula C14H18N4 B2908464 N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine CAS No. 478836-24-7

N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine

Cat. No. B2908464
CAS RN: 478836-24-7
M. Wt: 242.326
InChI Key: JHKAKBRKPHFNAU-UHFFFAOYSA-N
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Description

“N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine” is a chemical compound that contains an azabicyclo[2.2.2]octane core . This core is also found in the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds with the azabicyclo[2.2.2]octane core has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine” can be studied using gas phase ion energetics data and mass spectrum (electron ionization) data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine” can be analyzed using critically evaluated thermophysical property data . These properties include triple point temperature, critical temperature, boiling temperature,

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-2-13-11(8-15-17-13)7-12(1)16-14-9-18-5-3-10(14)4-6-18/h1-2,7-8,10,14,16H,3-6,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKAKBRKPHFNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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